molecular formula C13H22N2O4Si B15365660 Ethyl 2-formyl-4-oxazoleacetate

Ethyl 2-formyl-4-oxazoleacetate

Cat. No.: B15365660
M. Wt: 298.41 g/mol
InChI Key: SKBFWHZIYXLCHW-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-4-oxazoleacetate: is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The ethyl ester and formyl groups attached to the oxazole ring contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of Ethyl 2-formyl-4-oxazoleacetate typically begins with readily available starting materials such as ethyl acetoacetate and formamide.

    Cyclization Reaction: The key step involves the cyclization of ethyl acetoacetate with formamide under acidic or basic conditions to form the oxazole ring. This reaction can be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide.

    Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the oxazole intermediate is treated with a mixture of phosphorus oxychloride and dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 2-formyl-4-oxazoleacetate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group, leading to various substituted oxazole derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Grignard reagents, organolithium compounds.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethyl 2-formyl-4-oxazoleacetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving oxazole derivatives. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry

In the industrial sector, this compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as an intermediate in the synthesis of various compounds highlights its industrial significance.

Mechanism of Action

The mechanism by which Ethyl 2-formyl-4-oxazoleacetate exerts its effects involves interactions with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes and receptors. The formyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-formyl-4-thiazoleacetate: Similar structure but contains a sulfur atom instead of oxygen in the ring.

    Methyl 2-formyl-4-oxazoleacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-formyl-5-oxazoleacetate: Similar structure but with the formyl group at a different position on the oxazole ring.

Uniqueness

This compound is unique due to its specific substitution pattern on the oxazole ring, which influences its reactivity and interaction with other molecules. The presence of both the formyl and ethyl ester groups provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H22N2O4Si

Molecular Weight

298.41 g/mol

IUPAC Name

ethyl 2-formyl-1-(2-trimethylsilylethoxymethyl)imidazole-4-carboxylate

InChI

InChI=1S/C13H22N2O4Si/c1-5-19-13(17)11-8-15(12(9-16)14-11)10-18-6-7-20(2,3)4/h8-9H,5-7,10H2,1-4H3

InChI Key

SKBFWHZIYXLCHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C(=N1)C=O)COCC[Si](C)(C)C

Origin of Product

United States

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